Telbivudine-d3

Description

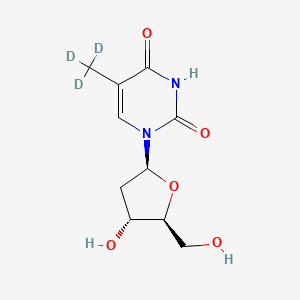

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3 |

InChI Key |

IQFYYKKMVGJFEH-PDAAIIIUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Synthetic Strategies and Characterization of Telbivudine D3

Methodologies for Deuterium (B1214612) Incorporation into Nucleoside Analog Structures

The introduction of deuterium into nucleoside analogs like Telbivudine can be achieved through various synthetic methodologies. These methods can be broadly categorized into two main approaches: enzymatic and chemical synthesis.

Enzymatic methods can offer high specificity for deuterium incorporation. For instance, specifically deuterated ribonucleoside 5'-triphosphates can be synthesized enzymatically starting from a specifically deuterated ribose. scienceopen.com This process involves a series of enzymatic reactions, including phosphorylation and the addition of the appropriate base by phosphoribosyltransferase enzymes. scienceopen.com While offering high specificity, enzymatic methods can sometimes result in lower levels of deuterium incorporation. google.com

Chemical synthesis provides a more versatile approach for introducing deuterium into nucleosides. google.com One common strategy involves the use of deuterated reagents in the synthesis process. For example, the reduction of a 3'-keto nucleoside with a deuterated metal hydride, such as sodium triacetoxyborodeuteride, can stereospecifically introduce deuterium at the 3'-position of the sugar ring. acs.org Another approach is the catalytic H-D exchange reaction. This method utilizes a catalyst, such as Palladium on carbon (Pd/C), in the presence of deuterium oxide (D₂O) to exchange hydrogen atoms with deuterium on the nucleobase. clockss.orgthieme-connect.com This technique has been shown to be effective for the base-selective deuteration of nucleosides under neutral reaction conditions and without the need for D₂ gas. clockss.org Ruthenium nanoparticles have also been employed as catalysts for hydrogen-isotope exchange in nucleobase derivatives, offering a broad substrate scope under mild conditions. researchgate.net

Chemical Synthesis Pathways Adapted for Telbivudine-d3 Elaboration

The synthesis of this compound specifically involves the introduction of three deuterium atoms onto the methyl group of the thymine (B56734) base. While the precise, proprietary synthesis pathways used by commercial suppliers are not fully disclosed, a general understanding can be derived from known methods for synthesizing Telbivudine and deuterated thymidine (B127349) derivatives.

A likely synthetic route would involve the use of a deuterated thymine precursor. This deuterated thymine, with the methyl group fully deuterated (CD₃), would then be coupled with a suitable sugar derivative to form the nucleoside. The synthesis of Telbivudine itself involves the coupling of a protected L-ribofuranose derivative with thymine. google.com Therefore, a plausible pathway for this compound would be the reaction of a protected L-2-deoxyribofuranose with deuterated thymine.

The synthesis of the parent compound, Telbivudine, has been described using various protecting group strategies to ensure the correct stereochemistry and regioselectivity of the glycosylation reaction. google.com Similar strategies would be employed in the synthesis of this compound, with the key difference being the use of the deuterated pyrimidine (B1678525) base.

Spectroscopic and Chromatographic Methods for Deuteration Confirmation and Purity Assessment

Confirming the successful incorporation of deuterium and assessing the purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for confirming the position and extent of deuteration. google.comrsc.org In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the thymine base would be absent or significantly reduced, confirming the replacement of hydrogen with deuterium. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the isotopic enrichment and confirming the molecular weight of the deuterated compound. rsc.orgrsc.org The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular formula, C₁₀H₁₁D₃N₂O₅, which has a molecular weight of 245.25 g/mol . clearsynth.comlgcstandards.com This is 3 units higher than the molecular weight of non-deuterated Telbivudine (242.231 g/mol ). wikipedia.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of this compound. lgcstandards.com This technique separates the compound from any unreacted starting materials or byproducts. A purity of >95% is often reported for commercially available this compound. lgcstandards.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful analytical technique combines the separation capabilities of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. shimadzu.co.kr LC-MS/MS is widely used in pharmacokinetic studies to quantify Telbivudine in biological matrices, using this compound as an internal standard. shimadzu.co.kr The method relies on specific precursor-to-product ion transitions for both the analyte and the deuterated standard. For Telbivudine, the transition is m/z 243.10 > 127.10, while for this compound, it is m/z 246.10 > 130.10. shimadzu.co.kr

Isotopic Enrichment Analysis and Stability of this compound

Isotopic Enrichment Analysis:

Isotopic enrichment refers to the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts. rsc.org This is a critical parameter for deuterated standards used in quantitative analysis. HR-MS is the primary method for determining isotopic enrichment by analyzing the relative intensities of the isotopic peaks in the mass spectrum. rsc.orgrsc.org NMR spectroscopy can also provide insights into the relative percentage of isotopic purity. rsc.org Commercially available deuterated compounds often have an isotopic enrichment of 98-99.9%. isotope.com

Stability:

The stability of this compound is an important consideration for its use as an analytical standard. Studies on the stability of Telbivudine in processed samples have shown it to be stable under various conditions. For instance, processed samples containing Telbivudine were found to be stable at room temperature for 8 hours and could withstand three freeze-thaw cycles at -20°C without significant degradation. shimadzu.co.kr Extracted samples were also shown to be stable for 72 hours at 10°C. shimadzu.co.kr The C-D bond is known to be stronger than the C-H bond, which can lead to a lower rate of reaction, particularly in oxidation reactions. bioscientia.de This increased bond strength generally contributes to the stability of deuterated compounds.

Advanced Analytical Applications of Telbivudine D3 in Bioanalysis

Functionality as an Internal Standard in Quantitative Mass Spectrometry

Telbivudine-d3 is frequently employed as an internal standard in the quantitative analysis of Telbivudine in various biological matrices. veeprho.comshimadzu.co.kr An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

Principles of Stable Isotope Dilution Mass Spectrometry

The use of this compound is a cornerstone of stable isotope dilution mass spectrometry (IDMS), a powerful technique for highly accurate and precise quantification. sigmaaldrich.comwikipedia.org IDMS involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. wikipedia.org This "spiked" sample is then processed and analyzed by mass spectrometry.

The key principle of IDMS lies in the measurement of the ratio of the signal intensity of the unlabeled analyte (Telbivudine) to its isotopically labeled counterpart (this compound). sigmaaldrich.comyoutube.com Because the labeled and unlabeled compounds are chemically identical, they behave almost identically during sample preparation and analysis, including extraction, chromatography, and ionization. wikipedia.org Any loss or variation that affects the analyte will proportionally affect the internal standard. By measuring the final ratio of the two, the initial concentration of the analyte in the sample can be determined with high accuracy. sigmaaldrich.com

Compensation for Matrix Effects and Ionization Variability in LC-MS/MS

Biological matrices such as plasma and urine are complex mixtures containing numerous endogenous compounds. euchembiojreviews.com These compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. unil.ch This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

This compound, being structurally and chemically very similar to Telbivudine, experiences nearly identical matrix effects. unil.ch Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out. unil.ch Similarly, fluctuations in the instrument's performance, such as variations in ionization efficiency, are also compensated for, as both compounds are affected to the same extent. unil.ch

Enhancement of Bioanalytical Assay Accuracy and Precision

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of bioanalytical assays. veeprho.com Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. pmda.go.jpscience.gov By correcting for both systematic errors (like analyte loss during extraction) and random errors (like instrument fluctuations), this compound ensures that the final calculated concentration is a reliable representation of the true concentration in the biological sample. shimadzu.co.krnih.gov For instance, a study developing an LC-MS/MS method for Telbivudine in human plasma reported intra-day and inter-day precision with a relative standard deviation (%RSD) below 2.5% and recoveries ranging from 100.6% to 104.5% when using a deuterated internal standard. shimadzu.co.kr

Method Development and Validation for Quantification of Telbivudine in Biological Matrices

The development of a robust and reliable bioanalytical method is a multi-step process that involves optimizing both sample preparation and the analytical instrumentation conditions. The validation of the developed method according to regulatory guidelines, such as those from the FDA, is crucial to ensure its suitability for its intended purpose. mdpi.comresearchgate.net

Optimization of Sample Preparation Techniques (e.g., protein precipitation, liquid-liquid extraction)

The primary goal of sample preparation is to remove interfering substances from the biological matrix and to concentrate the analyte of interest. waters.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). euchembiojreviews.comeuchembiojreviews.com

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent, typically acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample to precipitate proteins. waters.comrestek.com The supernatant, containing the analyte and the internal standard, is then separated by centrifugation and can often be directly injected into the LC-MS/MS system. shimadzu.co.kr For the analysis of Telbivudine, protein precipitation with acetonitrile has been shown to be an effective sample preparation method. shimadzu.co.kr The ratio of the precipitating solvent to the sample volume is a critical parameter to optimize to ensure complete protein removal without significant analyte loss. restek.com

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. researchgate.net The choice of the organic solvent is crucial and depends on the polarity of the analyte. LLE generally provides a cleaner extract than PPT, reducing the potential for matrix effects. researchgate.net A variation of this technique is salting-out assisted liquid-liquid extraction (SALLE), where a salt is added to the aqueous phase to decrease the solubility of the analyte and the water-miscible organic solvent, thereby improving extraction efficiency. euchembiojreviews.comresearchgate.net

The optimization of these techniques involves evaluating parameters such as the type and volume of the solvent, pH of the aqueous phase, and mixing and centrifugation times to maximize the recovery of Telbivudine and this compound while minimizing the extraction of interfering compounds.

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

Chromatographic separation is essential to separate the analyte from other components in the extract before it enters the mass spectrometer. This reduces the risk of ion suppression and allows for accurate quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the analysis of polar compounds like Telbivudine. researchgate.netijphr.com The development of an HPLC method involves the selection of an appropriate column (e.g., a C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and column temperature. researchgate.netijphr.com For Telbivudine, a mobile phase consisting of a phosphate (B84403) buffer and methanol has been successfully used. ijphr.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than conventional HPLC. scribd.com This results in significantly improved resolution, higher sensitivity, and shorter analysis times. scribd.com A UPLC-MS/MS method for Telbivudine has been developed using a C18 column and a gradient elution with a mobile phase of water and acetonitrile containing formic acid, achieving a short run time. mdpi.com

The development of both HPLC and UPLC methods requires careful optimization of the chromatographic parameters to achieve a symmetrical peak shape, good resolution from potential interferences, and a stable retention time for both Telbivudine and this compound.

Below is an interactive data table summarizing typical parameters for a validated LC-MS/MS method for Telbivudine quantification.

| Parameter | Value | Reference |

| Internal Standard | This compound | shimadzu.co.kr |

| Sample Preparation | Protein Precipitation with Acetonitrile | shimadzu.co.kr |

| Chromatography | UHPLC | shimadzu.co.kr |

| Column | C18, 3.0 mm x 100 mm | shimadzu.co.kr |

| Mobile Phase | Gradient with water and acetonitrile | mdpi.com |

| Detection | Triple Quadrupole Mass Spectrometer | shimadzu.co.kr |

| Linearity Range | 1.0 - 10,000 ng/mL | shimadzu.co.krnih.gov |

| Intra-day Precision (%RSD) | < 2.5% | shimadzu.co.kr |

| Inter-day Precision (%RSD) | < 2.5% | shimadzu.co.kr |

| Recovery | 100.6% - 104.5% | shimadzu.co.kr |

Optimization of Tandem Mass Spectrometry (MS/MS) Parameters (e.g., Multiple Reaction Monitoring, High-Resolution Mass Spectrometry)

The sensitivity and selectivity of LC-MS/MS assays heavily rely on the meticulous optimization of mass spectrometry parameters. This is particularly crucial for the accurate quantification of Telbivudine and its internal standard, this compound.

Multiple Reaction Monitoring (MRM) Optimization

The most common approach for quantitative bioanalysis using tandem mass spectrometry is Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the monitoring of a specific product ion in the third quadrupole (Q3). nih.govyoutube.com The optimization of MRM parameters for Telbivudine and this compound is a critical step in method development. youtube.com

The process typically begins with the infusion of a standard solution of the analyte and internal standard into the mass spectrometer to determine the precursor ions, which usually correspond to the protonated molecules [M+H]⁺ in positive ionization mode. For Telbivudine, the precursor ion is m/z 243.10, and for this compound, it is m/z 246.10.

Following precursor ion identification, product ion scans are performed to identify the most abundant and stable fragment ions generated through collision-induced dissociation (CID). The selection of appropriate product ions is vital for the specificity of the assay. For Telbivudine, the product ion at m/z 127.10 is commonly selected, while for this compound, the corresponding product ion is m/z 130.10.

Finally, the collision energy (CE) and other parameters like declustering potential (DP) and cell exit potential (CXP) are optimized for each MRM transition to maximize the signal intensity of the product ions. This is often achieved by performing a series of experiments where the CE is varied, and the resulting signal response is monitored.

A study detailing a sensitive LC-MS/MS method for Telbivudine in human plasma provides specific optimized MRM parameters for both Telbivudine and its deuterated internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Telbivudine | 243.10 | 127.10 | -10.0 |

| This compound | 246.10 | 130.10 | -9.0 |

High-Resolution Mass Spectrometry (HRMS)

While MRM on triple quadrupole instruments is the gold standard for quantification, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, are gaining traction in bioanalysis. frontiersin.orgplos.org HRMS offers the advantage of high mass accuracy and resolution, which can enhance selectivity, especially in complex biological matrices, by discriminating the analyte from isobaric interferences. frontiersin.org A study on the urinary metabolome of hepatitis B patients utilized UPLC-Q-TOF-MS and identified Telbivudine as one of the metabolites, demonstrating the applicability of HRMS for the analysis of this compound. plos.org The high resolving power of these instruments can provide an additional layer of confidence in analyte identification and quantification.

Rigorous Validation of Analytical Performance Characteristics (e.g., selectivity, linearity, lower limit of quantification, recovery, carry-over)

A bioanalytical method's reliability is established through rigorous validation of its performance characteristics, as mandated by regulatory guidelines from bodies like the FDA and EMA. fda.goveuropa.eu The use of this compound as an internal standard is instrumental in achieving the required precision and accuracy during this validation process.

Selectivity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs. fda.govselectscience.net This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard. europa.eu The response from interfering components should not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and 5% of the internal standard response. europa.eu The close physicochemical properties of this compound to Telbivudine ensure that it co-elutes and experiences similar matrix effects, thus providing effective normalization and enhancing the selectivity of the assay. researchgate.net

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression analysis is then applied. For Telbivudine, a linear range of 10 to 10,000 ng/mL in human plasma has been established with a correlation coefficient (r²) greater than 0.999. nih.govresearchgate.net

The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. eijppr.com For Telbivudine, an LLOQ of 10 ng/mL in plasma has been reported, demonstrating the high sensitivity of the LC-MS/MS method. nih.gov

Recovery

Recovery is the measure of the efficiency of an extraction procedure in a bioanalytical method. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of the analyte from a post-extraction spiked sample. Consistent and reproducible recovery is more critical than high recovery.

Carry-over

Carry-over is the appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. nih.gov It is crucial to assess and minimize carry-over to prevent the overestimation of analyte concentrations in subsequent samples. This is typically evaluated by injecting a blank sample after the highest calibration standard. The carry-over in the blank should not be greater than 20% of the LLOQ and 5% for the internal standard. nih.govmdpi.com No significant carry-over was observed in a validated assay for Telbivudine. nih.gov

A summary of the validation parameters for a Telbivudine assay using this compound as an internal standard is presented below.

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 10 - 10,000 ng/mL | nih.govresearchgate.net |

| Correlation Coefficient (r²) | > 0.999 | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | nih.gov |

| Intra-day Precision (CV%) | 2.3% - 5.6% | nih.gov |

| Inter-day Precision (CV%) | 2.3% - 5.6% | nih.gov |

| Accuracy (% Deviation) | -4.2% to 1.4% | nih.gov |

Application in In Vitro Drug-Drug Interaction Studies

In vitro drug-drug interaction (DDI) studies are essential in drug development to assess the potential of a new chemical entity to inhibit or induce drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. unil.ch Accurate quantification of the probe substrate and its metabolite is critical in these assays. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based in vitro DDI studies.

While specific studies detailing the use of this compound as an internal standard for the investigation of other drugs' DDI potential were not found in the search results, the principles of its application are well-established. In a typical CYP inhibition assay, a probe substrate for a specific CYP enzyme is incubated with human liver microsomes in the presence and absence of the investigational drug. The formation of the probe substrate's metabolite is then measured by LC-MS/MS.

The use of a deuterated internal standard, like this compound for the quantification of Telbivudine (if it were the probe substrate), is crucial to compensate for any matrix effects from the incubation mixture (microsomes, buffer, cofactors) and any variability during sample preparation. This ensures that the measured decrease in metabolite formation is genuinely due to the inhibitory effect of the co-incubated drug and not an artifact of the analytical method.

Given that Telbivudine itself is not known to be a significant substrate, inhibitor, or inducer of the CYP450 system, its primary role in in vitro DDI studies would be as a potential victim of DDI, where other drugs could affect its metabolism (if any) or transport. europa.euhiv-druginteractions.org In such a scenario, this compound would be the ideal internal standard for accurately quantifying Telbivudine concentrations.

Applications of Telbivudine D3 in Preclinical Pharmacological and Mechanistic Investigations

Role in Preclinical Pharmacokinetic Studies utilizing Animal Models

The use of Telbivudine-d3 is fundamental for the accurate characterization of Telbivudine's absorption, distribution, metabolism, and excretion (ADME) profile in various animal models. These studies are essential for predicting the drug's behavior in humans.

In preclinical pharmacokinetic assessments, animal models such as rats, monkeys, and woodchucks are administered Telbivudine. fda.goveuropa.eu Blood samples are collected at various time points and analyzed to determine the drug's concentration. By adding a known amount of this compound to each plasma sample as an internal standard, researchers can precisely quantify Telbivudine levels using LC-MS/MS. nih.govfda.gov This allows for the accurate calculation of key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance (CL), and half-life (t1/2).

Studies have shown that Telbivudine is well-absorbed across species, with oral bioavailability reported at 60% in rats and 59% in monkeys. fda.gov The rate of absorption is generally moderate to fast in animals, with Tmax values ranging from 0.5 to 3 hours. fda.gov The plasma clearance and elimination half-life vary among species, indicating different rates of drug elimination. fda.gov The use of this compound ensures that these inter-species comparisons are based on robust and reliable quantitative data.

| Species | Oral Bioavailability (%) | Tmax (hours) | t1/2 (hours) | Reference |

|---|---|---|---|---|

| Rat | 60 | 0.5 - 2 | ~2.4 | fda.gov |

| Monkey (Cynomolgus) | 59 | 1 - 3 | 7.5 - 18 | fda.gov |

| Woodchuck | 38 | ~2 | ~3.3 | fda.gov |

Understanding where a drug distributes in the body is crucial for assessing its potential efficacy and toxicity. This compound facilitates the quantitative analysis of Telbivudine in various tissues. Following administration of Telbivudine to animal models, tissues are collected, homogenized, and analyzed by LC-MS/MS with this compound as the internal standard.

Preclinical studies in rats have demonstrated that Telbivudine is extensively distributed into various tissues. fda.gov The highest concentrations are typically found in organs associated with absorption and elimination, such as the small and large intestines, kidneys, and stomach. fda.gov Notably, Telbivudine has been shown to cross the blood-testis and placental barriers and is secreted into rat milk. fda.govndmctsgh.edu.tw The brain shows the lowest concentration, indicating limited penetration across the blood-brain barrier. fda.gov The precise quantification enabled by this compound is vital for generating these detailed tissue distribution profiles.

| Tissue (Rat) | Distribution Finding | Reference |

|---|---|---|

| Small and Large Intestines | High concentrations | fda.gov |

| Kidney | High concentrations | fda.gov |

| Stomach | High concentrations | fda.gov |

| Brain | Low concentrations (Brain/plasma ratio: 0.03 - 0.3) | fda.gov |

| Milk | Secreted into milk (Milk/plasma AUC ratio: 2.8) | fda.gov |

Assessment of Systemic Exposure and Clearance in Experimental Animal Species

Utilization in In Vitro Metabolism Studies

In vitro models are employed to investigate the metabolic fate of a drug candidate at a cellular level. This compound is an indispensable tool in these assays for accurate quantification.

Telbivudine's primary mechanism of action involves its phosphorylation by cellular kinases to the active triphosphate form. fda.govnih.gov Cellular systems like the human hepatoma cell line HepG2 and primary human hepatocytes are used to study the rate and extent of this activation pathway. asm.orgnih.govnih.gov In these experiments, this compound is used as an internal standard to accurately measure the concentration of the parent drug, Telbivudine, over time. This allows for the determination of the rate of its intracellular uptake and subsequent phosphorylation.

The antiviral efficacy of Telbivudine is directly related to the intracellular concentration of its active metabolite, Telbivudine 5'-triphosphate. nih.gov Therefore, it is crucial to quantify both the parent compound and its active triphosphate form in cell culture models like HepG2. asm.orgnih.gov this compound, along with a synthesized stable-isotope-labeled internal standard for the triphosphate metabolite, enables the development of sensitive and specific LC-MS/MS methods for this purpose.

In vitro studies have demonstrated that Telbivudine is efficiently converted to its triphosphate form in HepG2 cells. asm.org This active metabolite has a long intracellular half-life of approximately 14 hours, which supports once-daily dosing. fda.govnih.govnih.gov The ability to accurately measure these intracellular concentrations, made possible by the use of internal standards like this compound, is critical for understanding the drug's pharmacodynamics and establishing a link between exposure and antiviral response.

| Cell Line | Finding | Value | Reference |

|---|---|---|---|

| HepG2 / 2.2.15 cells | EC50 (50% effective concentration) | ~0.2 µM | fda.govfda.gov |

| HepG2 cells | Intracellular t1/2 of Telbivudine 5'-triphosphate | ~14 hours | fda.govnih.govnih.gov |

| HepG2 cells | Mitochondrial Toxicity | No appreciable toxicity up to 10 µM | fda.gov |

To assess the susceptibility of a drug to phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., conjugation) metabolism, in vitro assays using liver subcellular fractions are conducted. wuxiapptec.comwuxiapptec.combioivt.com These fractions include microsomes, which contain the majority of CYP enzymes, and cytosol, which contains soluble enzymes. nih.govthermofisher.com

In these stability assays, Telbivudine is incubated with human or animal liver microsomes and cytosol. biorxiv.org this compound is added as the internal standard to accurately quantify the remaining parent drug over time. Research has consistently shown that Telbivudine is highly stable in these preparations, with minimal metabolic turnover. fda.govbiorxiv.org These findings are consistent with human mass balance studies where no significant metabolites of Telbivudine were detected, and the drug is primarily eliminated unchanged through renal excretion. fda.govndmctsgh.edu.twnatap.org This low level of hepatic metabolism underscores the compound's favorable drug-drug interaction profile.

| In Vitro System | Finding | Implication | Reference |

|---|---|---|---|

| Human Liver Microsomes | High metabolic stability | Low potential for CYP450-mediated metabolism | fda.govbiorxiv.org |

| Human Liver Cytosol | High metabolic stability | Low potential for metabolism by cytosolic enzymes | biorxiv.org |

Quantification of Telbivudine and its Triphosphate Metabolite in Cell Culture Models

Mechanistic Studies of Antiviral Action and Resistance Development

The investigation into how Telbivudine combats the Hepatitis B virus (HBV) and how the virus develops resistance relies on meticulous in vitro and cell-based assays. In these experimental setups, this compound is employed as an internal standard to accurately quantify the concentration of Telbivudine and its metabolites, thereby providing reliable data on the drug's potency and behavior.

The primary antiviral mechanism of Telbivudine is the inhibition of the HBV DNA polymerase, an enzyme essential for viral replication. cancer.govncats.io In cell-free systems, which contain the isolated viral polymerase, researchers can directly study the inhibitory dynamics of the drug. Telbivudine acts as a competitive inhibitor; its active form, Telbivudine 5'-triphosphate, competes with the natural substrate, thymidine (B127349) 5'-triphosphate, for incorporation into the elongating viral DNA strand. ncats.ionih.govdrugbank.com Once incorporated, it causes obligatory chain termination, halting DNA synthesis. ncats.iodrugbank.comnih.gov

Studies have shown that Telbivudine inhibits both the first and second strand synthesis of the HBV DNA. ncats.ioeuropa.eu The use of this compound as an internal standard in LC-MS/MS assays is critical in these cell-free experiments to precisely determine the concentration of Telbivudine 5'-triphosphate required to achieve viral polymerase inhibition, allowing for the calculation of key parameters like the 50% effective concentration (EC50).

| HBV DNA Synthesis Stage | EC50 Value (µM) | Reference |

|---|---|---|

| First Strand Synthesis | 1.3 ± 1.6 | ncats.io |

| Second Strand Synthesis | 0.2 ± 0.2 | ncats.io |

| Overall Viral Synthesis (in 2.2.15 cell line) | ~0.2 | europa.eu |

For Telbivudine to become active against HBV, it must first be converted within the host cell into its triphosphate form. cancer.govdrugbank.com This process involves a series of phosphorylation steps carried out by host cellular kinases. ncats.io Telbivudine is first phosphorylated to Telbivudine monophosphate, then to Telbivudine diphosphate, and finally to the active moiety, Telbivudine 5'-triphosphate. cancer.govncats.ionih.gov This active form has a reported intracellular half-life of 14 hours. ncats.io

Investigating this pathway is crucial for understanding the drug's efficacy. In vitro studies using human hepatoma cell lines that express HBV (e.g., HepG2 2.2.15 cells) are common models. europa.eu In these studies, this compound is essential for accurately quantifying the intracellular concentrations of Telbivudine and each of its phosphorylated metabolites over time. By using deuterated standards, researchers can develop robust analytical methods to track the metabolic activation of the drug and understand the efficiency of the phosphorylation cascade. shimadzu.co.kr

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Telbivudine | Cellular Kinase | Telbivudine Monophosphate |

| 2 | Telbivudine Monophosphate | Cellular Kinase | Telbivudine Diphosphate |

| 3 | Telbivudine Diphosphate | Cellular Kinase | Telbivudine 5'-Triphosphate (Active) |

A significant challenge with long-term antiviral therapy is the emergence of drug-resistant viral mutations. nih.gov Research using recombinant systems, such as stably transfected cell lines expressing HBV genomes with specific mutations, is vital for characterizing resistance profiles. nih.gov These studies evaluate the drug's effectiveness against both wild-type and mutant viruses.

The primary mutation associated with Telbivudine resistance is M204I in the viral polymerase. nih.govwikipedia.org The combination of L180M and M204V mutations, which confers high-level resistance to Lamivudine, also leads to resistance to Telbivudine. nih.gov Interestingly, in vitro studies have shown that Telbivudine retains activity against the M204V single mutant. nih.gov Furthermore, Telbivudine demonstrates no loss of activity against mutations that confer resistance to nucleotide analogs like Adefovir (N236T, A181V) and Tenofovir (A194T), indicating a lack of cross-resistance between these drug classes. nih.govtargetmol.com

In these recombinant assays, this compound serves as the internal standard to precisely measure the drug concentrations needed to inhibit the replication of mutant HBV strains. This allows for the calculation of the "fold-change" in resistance, which is a quantitative measure of how much more drug is required to inhibit the mutant virus compared to the wild-type virus.

| HBV Mutant | Telbivudine | Lamivudine | Entecavir | Adefovir | Tenofovir | Reference |

|---|---|---|---|---|---|---|

| M204I | >1000 | >1000 | >1000 | 1.1 | 1.0 | nih.gov |

| L180M + M204V | >1000 | >1000 | >1000 | 1.3 | 1.1 | nih.gov |

| A181V | 1.0 | 4.7 | 1.8 | 4.9 | 1.8 | nih.gov |

| N236T | 0.5 | 0.7 | 0.9 | 8.1 | 1.0 | nih.gov |

| A194T | 1.0 | 1.1 | 1.2 | 0.8 | 3.1 | nih.gov |

Emerging Research Perspectives and Future Directions for Telbivudine D3

Integration with Advanced Analytical Technologies for Enhanced Quantitative Biology

The integration of Telbivudine-d3 with advanced analytical technologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has significantly enhanced the precision and accuracy of quantitative biological studies. shimadzu.co.krcerilliant.com As a stable isotope-labeled (SIL) internal standard, this compound exhibits nearly identical physicochemical properties to its non-deuterated counterpart, Telbivudine. researchgate.net This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in these processes. cerilliant.comscispace.com

The use of deuterated internal standards like this compound is crucial for minimizing ion suppression effects, a common challenge in LC-MS/MS analysis of complex biological matrices such as plasma. researchgate.net This leads to more reliable and reproducible quantification of Telbivudine, which is essential for pharmacokinetic studies that determine how the drug is absorbed, distributed, metabolized, and excreted by the body. shimadzu.co.krnih.gov The development of sensitive LC-MS/MS methods utilizing this compound has enabled the determination of Telbivudine concentrations in human plasma with high accuracy and a wide dynamic range. shimadzu.co.kr

Table 1: LC-MS/MS Method Parameters for Telbivudine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | GL Sciences InertSustain C18 | shimadzu.co.kr |

| Mass Spectrometer | Shimadzu LCMS-8050 | shimadzu.co.kr |

| Ionization | Electrospray Ionization (ESI) | shimadzu.co.kr |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | shimadzu.co.kr |

| Intra-day Precision (%RSD) | < 2.5% | shimadzu.co.kr |

| Inter-day Precision (%RSD) | < 2.5% | shimadzu.co.kr |

| Recovery | 100.6% - 104.5% | shimadzu.co.kr |

Potential in Targeted Metabolomics and Flux Analysis within Cellular Pathways

The application of this compound extends into the field of targeted metabolomics, which involves the quantitative analysis of specific metabolites to understand cellular biochemistry. By using deuterated compounds, researchers can trace the metabolic fate of a drug and its impact on cellular pathways. This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism. nih.gov

Telbivudine, as a nucleoside analog, is phosphorylated intracellularly to its active triphosphate form. drugbank.comnih.gov This process competes with the natural substrate, thymidine (B127349) 5'-triphosphate, and inhibits viral DNA polymerase. drugbank.com By using this compound, researchers can precisely track its conversion to the active metabolite and its incorporation into viral DNA, providing critical insights into the drug's mechanism of action and the metabolic pathways involved. drugbank.comresearchgate.net This information is vital for understanding drug efficacy and potential mechanisms of resistance.

Application in Quantitative Systems Pharmacology (QSP) Model Development for Drug Disposition

Quantitative Systems Pharmacology (QSP) utilizes mathematical models to understand the complex interactions between drugs and biological systems. wikipedia.orgnih.gov These models integrate data from various sources to predict a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. This compound plays a crucial role in generating the high-quality PK data necessary for developing and validating robust QSP models. nih.govjneonatalsurg.com

By providing accurate measurements of drug concentrations over time, this compound helps to define the parameters of QSP models that describe drug absorption, distribution, metabolism, and excretion. nih.govwikipedia.org These models can then be used to simulate different dosing regimens, predict drug-drug interactions, and identify patient populations that may respond differently to the drug. fda.govcertara.com The use of this compound in these studies ensures the reliability of the underlying data, leading to more predictive and clinically relevant QSP models. nih.gov

Exploration of Isotope-Edited Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Isotope-edited Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the structure and interactions of molecules. vanderbilt.edunih.gov By selectively labeling a molecule with a stable isotope like deuterium (B1214612) (²H), researchers can simplify complex NMR spectra and focus on specific parts of the molecule or its interaction with other molecules. nih.govibs.fr

The use of this compound in isotope-edited NMR studies could provide detailed information about its conformation and how it binds to its target, the hepatitis B virus (HBV) DNA polymerase. drugbank.comresearchgate.net This structural information is invaluable for understanding the molecular basis of the drug's activity and for designing new, more potent antiviral agents. While direct NMR studies of this compound are not yet widely published, the principles of isotope-edited NMR are well-established and offer a promising avenue for future research. nih.govnih.gov

Advancements in Microfluidic and Organ-on-Chip Platforms for Drug Metabolism and Efficacy Studies utilizing Deuterated Probes

Microfluidic and organ-on-a-chip platforms are emerging technologies that mimic the physiological environment of human organs in a miniaturized format. mdpi.comnih.govmdpi.com These systems allow for more realistic and higher-throughput studies of drug metabolism and efficacy compared to traditional cell cultures or animal models. xiahepublishing.comnih.gov

The use of deuterated probes like this compound in these platforms can provide precise quantitative data on drug transport, metabolism, and target engagement within a simulated organ environment. nih.gov For example, a "liver-on-a-chip" could be used to study the metabolism of Telbivudine and the potential for drug-induced toxicity in a human-relevant system. mdpi.com The ability to accurately measure the parent drug and its metabolites using this compound as an internal standard is critical for the successful application of these advanced in vitro models. nih.gov

Contributions to the Fundamental Understanding of Nucleoside Analog Pharmacokinetics and Pharmacodynamics in Non-Clinical Settings

Non-clinical studies in animal models are a cornerstone of drug development, providing essential information on a drug's safety and efficacy before it is tested in humans. nih.gov this compound is a valuable tool in these studies, enabling accurate and reliable measurement of Telbivudine concentrations in various biological matrices.

The pharmacokinetic profile of Telbivudine has been characterized in non-clinical species, showing dose-proportional increases in plasma concentrations. nih.gov These studies, which rely on robust bioanalytical methods using internal standards like this compound, have established a clear relationship between drug exposure and antiviral activity. nih.gov This fundamental understanding of the pharmacokinetics and pharmacodynamics of Telbivudine, a representative nucleoside analog, provides a framework for the development of other drugs in this class. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Telbivudine |

| This compound |

| Telbivudine 5'-triphosphate |

| Thymidine |

| Thymidine 5'-triphosphate |

| Lamivudine |

| Adefovir dipivoxil |

| Cyclosporine |

| Pegylated interferon alfa-2a |

| Tenofovir disoproxil fumarate |

| Zidovudine |

| Entecavir |

| Tenofovir |

| Vitamin D3 |

| Cholecalciferol |

| Cabotegravir |

| Dolutegravir |

| Darunavir |

| Olanzapine |

| Triclabendazole |

| Propafenone |

| Cenobamate |

| Paricalcitol |

| Atorvastatin |

| Ganciclovir |

| Novobiocin |

| Amphetamine |

Q & A

Q. How should researchers conduct systematic reviews to identify knowledge gaps in this compound’s therapeutic applications?

- Methodological Answer: Use PRISMA frameworks to screen databases (PubMed, Scopus) with keywords: “this compound,” “deuterated antivirals,” “HBV resistance.” Exclude non-peer-reviewed sources (e.g., patents, conference abstracts). Map evidence using tools like VOSviewer to visualize research clusters (e.g., efficacy vs. toxicity studies). Critical appraisal should assess risk of bias via Cochrane ROBINS-I .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.